6-(Methoxymethyl)pyrimidin-4-ol

説明

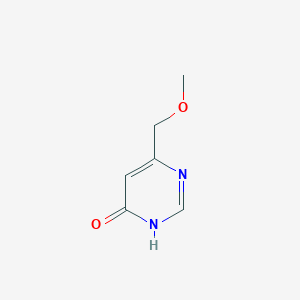

Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLYFAEAPMOJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558749 |

Source

|

| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-78-9 |

Source

|

| Record name | 6-(Methoxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 6-(Methoxymethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical and physical characteristics, including its tautomeric nature. While a specific, detailed synthesis protocol remains elusive in publicly available literature, this guide outlines general synthetic strategies for related pyrimidine derivatives that can be adapted for its preparation. Furthermore, the guide discusses the known safety and handling considerations, and explores the potential applications of this compound based on the biological activities of structurally similar pyrimidines. This document is intended to be a valuable resource for researchers and scientists working with or considering the use of 6-(methoxymethyl)pyrimidin-4-ol in their research and development endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Pyrimidine derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4] The methoxymethyl substituent at the 6-position of the pyrimidine ring in 6-(methoxymethyl)pyrimidin-4-ol introduces a flexible, polar functional group that can potentially engage in hydrogen bonding interactions with biological targets, making it an attractive building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. This section details the known properties of 6-(methoxymethyl)pyrimidin-4-ol.

Chemical Structure and Tautomerism

6-(Methoxymethyl)pyrimidin-4-ol exists in tautomeric equilibrium with its more stable keto form, 6-(methoxymethyl)pyrimidin-4(1H)-one.[5] This is a common feature of hydroxypyrimidines and is a critical consideration for its reactivity and biological interactions. The IUPAC name for the keto tautomer is 4-(methoxymethyl)-1H-pyrimidin-6-one.[5]

Caption: Tautomeric equilibrium between the enol and keto forms.

Basic Properties

A summary of the basic properties of 6-(methoxymethyl)pyrimidin-4-ol is provided in the table below. It is important to note that some of these properties are predicted due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| CAS Number | 3122-78-9 | [5] |

| IUPAC Name (Tautomer) | 4-(methoxymethyl)-1H-pyrimidin-6-one | [5] |

| Predicted XlogP | -1.1 | [7] |

| Monoisotopic Mass | 140.05858 Da | [7] |

Synthesis Strategies

General Pyrimidine Synthesis

A general and adaptable approach for the synthesis of 4-hydroxypyrimidines involves the reaction of a β-keto ester with an amidine derivative. For the synthesis of 6-(methoxymethyl)pyrimidin-4-ol, a plausible starting material would be an ethyl or methyl ester of 4-methoxy-3-oxobutanoic acid.

Caption: A potential synthetic pathway for 6-(methoxymethyl)pyrimidin-4-ol.

Conceptual Protocol:

-

Reaction Setup: A solution of the β-keto ester (e.g., ethyl 4-methoxy-3-oxobutanoate) in a suitable solvent, such as ethanol, is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Base Addition: A base, typically sodium ethoxide or sodium methoxide, is added to the solution to deprotonate the β-keto ester, forming the corresponding enolate.

-

Amidine Condensation: Formamidine acetate or hydrochloride is then added to the reaction mixture.

-

Cyclization: The mixture is heated to reflux to drive the condensation and subsequent cyclization reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is compatible with the use of sodium ethoxide as a base.

-

Base: The alkoxide base is crucial for the formation of the enolate, which is the nucleophilic species that initiates the reaction with the amidine.

-

Heating: The cyclization step is often endergonic and requires thermal energy to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted Data)

Experimental spectroscopic data for 6-(methoxymethyl)pyrimidin-4-ol is not widely available. However, predicted mass spectrometry data can provide an indication of the expected fragmentation pattern.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 141.06586 |

| [M+Na]⁺ | 163.04780 |

| [M-H]⁻ | 139.05130 |

| Data sourced from PubChemLite[7] |

Reactivity and Stability

The chemical reactivity of 6-(methoxymethyl)pyrimidin-4-ol is dictated by the pyrimidine ring and the methoxymethyl and hydroxyl/oxo functional groups.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.

-

Hydroxyl/Oxo Group: The hydroxyl group of the enol tautomer is weakly acidic. The exocyclic oxygen of the keto tautomer can act as a hydrogen bond acceptor. The N-H proton in the keto form is also weakly acidic.

-

Methoxymethyl Group: The ether linkage in the methoxymethyl group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

Stability:

Pyrimidin-4-one derivatives are generally stable compounds under standard laboratory conditions.[8] However, they may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing or reducing agents. Stability studies are crucial to determine the shelf-life and appropriate storage conditions for any new compound.[9][10][11]

Potential Applications in Drug Discovery

While there is no specific reported biological activity for 6-(methoxymethyl)pyrimidin-4-ol, the pyrimidine scaffold is a cornerstone of modern drug discovery.[12] Derivatives of pyrimidin-4-one have shown a broad range of pharmacological activities.

-

Antiviral Activity: Many pyrimidine derivatives are potent antiviral agents.[1][3] The structural similarity of the pyrimidine core to the nucleobases allows these compounds to interfere with viral replication processes.

-

Anticancer Activity: The pyrimidine nucleus is found in numerous anticancer drugs that act through various mechanisms, including kinase inhibition and disruption of DNA synthesis.[2][3]

-

Other Therapeutic Areas: Pyrimidine derivatives have also been investigated for their potential as anti-inflammatory, antibacterial, and central nervous system active agents.[1][3]

The presence of the methoxymethyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for biological screening. This makes 6-(methoxymethyl)pyrimidin-4-ol a valuable intermediate for the synthesis of novel drug candidates.

Safety and Handling

Based on information from a commercial supplier, 6-(methoxymethyl)pyrimidin-4-ol should be handled with care.[6]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

6-(Methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative with potential as a building block in medicinal chemistry. Its tautomeric nature is a key chemical feature that influences its reactivity and interactions. While specific experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information and knowledge of related compounds. The pyrimidine scaffold's proven track record in drug discovery suggests that 6-(methoxymethyl)pyrimidin-4-ol and its derivatives are worthy of further investigation for the development of novel therapeutic agents.

References

-

6-(Methoxymethyl)pyrimidin-4-ol - Porphyrin Systems. (n.d.). Retrieved February 4, 2026, from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. Retrieved February 4, 2026, from [Link]

-

6-(methoxymethyl)pyrimidin-4-ol (C6H8N2O2). PubChemLite. (n.d.). Retrieved February 4, 2026, from [Link]

-

6-methoxy-N-(pyridin-4-ylmethyl)pyrimidin-4-amine. PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

6-methoxy-N-(2-phenylethyl)pyrimidin-4-amine. PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

6-Amino-1H-pyrimidin-4-one. PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

6-methoxy-N-(2-phenoxyethyl)pyrimidin-4-amine. PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

6-methoxy-N-(pyridin-2-ylmethyl)pyrimidin-4-amine. PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023). PubMed. Retrieved February 4, 2026, from [Link]

- WO2015004265A1 - Process for preparing a pyrimidine intermediate. Google Patents. (n.d.).

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2020). MDPI. Retrieved February 4, 2026, from [Link]

-

WO/2015/004265 PROCESS FOR PREPARING A PYRIMIDINE INTERMEDIATE. WIPO Patentscope. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

(A) Infrared spectrum of 4-methoxy-6-methyl-a-pyrone isolated in Ar matrix. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved February 4, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 4, 2026, from [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH. Retrieved February 4, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2012). Beilstein Journals. Retrieved February 4, 2026, from [Link]

-

Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry. Retrieved February 4, 2026, from [Link]

-

Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. (2021). Retrieved February 4, 2026, from [Link]

-

(E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. MD Topology. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (2022). PubMed. Retrieved February 4, 2026, from [Link]

-

OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 6-(Methoxymethyl)pyrimidin-4-ol – porphyrin-systems [porphyrin-systems.com]

- 7. PubChemLite - 6-(methoxymethyl)pyrimidin-4-ol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iipseries.org [iipseries.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to the Synthesis of 6-(Methoxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the classical and well-established pyrimidine ring-forming cyclocondensation reaction. This guide will detail the synthesis of the key β-ketoester intermediate, ethyl 4-methoxyacetoacetate, followed by its subsequent reaction with formamidine to yield the target molecule. The rationale behind the chosen synthetic pathway, detailed experimental protocols, and the underlying chemical principles are thoroughly discussed to provide a self-validating and reproducible methodology.

Introduction: The Significance of Pyrimidin-4-ol Scaffolds

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in DNA and RNA. The substituted pyrimidin-4-ol scaffold, in particular, is a privileged structure in medicinal chemistry, featuring in a wide array of therapeutic agents with diverse pharmacological activities. The functionalization at the 6-position, as with the methoxymethyl group in the target molecule, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological target engagement and pharmacokinetic profile. This guide focuses on a reliable synthetic approach to 6-(methoxymethyl)pyrimidin-4-ol, providing a foundational methodology for the synthesis of analogues and derivatives for further investigation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6-(methoxymethyl)pyrimidin-4-ol, points to a disconnection of the pyrimidine ring at the N1-C2 and N3-C4 bonds. This approach identifies formamidine as the N-C-N building block and a 1,3-dicarbonyl compound, specifically ethyl 4-methoxyacetoacetate, as the C-C-C fragment. This strategy is advantageous due to the commercial availability or straightforward synthesis of the starting materials and the generally high efficiency of pyrimidine cyclocondensation reactions.

Caption: Retrosynthetic analysis of 6-(methoxymethyl)pyrimidin-4-ol.

Synthesis of the Key Intermediate: Ethyl 4-methoxyacetoacetate

The successful synthesis of the target pyrimidine is contingent on the availability of the key precursor, ethyl 4-methoxyacetoacetate. This β-ketoester can be efficiently prepared from commercially available starting materials.

Reaction Principle

The synthesis of ethyl 4-methoxyacetoacetate is typically achieved through a nucleophilic substitution reaction. The sodium salt of methanol (sodium methoxide) acts as a nucleophile, displacing the chloride from ethyl 4-chloroacetoacetate.

Detailed Experimental Protocol

Reaction: Ethyl 4-chloroacetoacetate + Sodium methoxide → Ethyl 4-methoxyacetoacetate + Sodium chloride

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (molar eq.) | Volume/Mass |

| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 | 16.46 g |

| Sodium methoxide | 54.02 | 1.1 | 5.94 g |

| Anhydrous Methanol | 32.04 | - | 100 mL |

Procedure:

-

A flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol (100 mL) under an inert atmosphere (nitrogen or argon).

-

Sodium methoxide (5.94 g, 1.1 eq.) is carefully added to the methanol in portions. The mixture may warm up slightly.

-

Once the sodium methoxide has completely dissolved, ethyl 4-chloroacetoacetate (16.46 g, 1.0 eq.) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water (100 mL) and diethyl ether (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford crude ethyl 4-methoxyacetoacetate.

-

The crude product can be purified by vacuum distillation to yield a colorless oil.

Cyclocondensation to 6-(Methoxymethyl)pyrimidin-4-ol

The final step in the synthesis is the formation of the pyrimidine ring through the cyclocondensation of ethyl 4-methoxyacetoacetate with formamidine.

Reaction Principle

This reaction is a classic example of the Principal Synthesis of pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an N-C-N synthon. The reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of the β-ketoester and to facilitate the cyclization and subsequent dehydration steps.

An In-depth Technical Guide to 6-(Methoxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-(Methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and the broader context of its significance within the landscape of pyrimidine derivatives in drug discovery.

Core Compound Identification and Properties

6-(Methoxymethyl)pyrimidin-4-ol is a substituted pyrimidine, a class of compounds that forms the structural core of nucleobases and a wide array of therapeutic agents.[1][2] Its fundamental properties are crucial for its application in research and development.

Chemical Abstract Service (CAS) Number: 3122-78-9[3][4][5]

Molecular Formula: C₆H₈N₂O₂[3][5]

Structure and Tautomerism: The compound exists in tautomeric equilibrium between the -ol and -one forms (6-(Methoxymethyl)pyrimidin-4-ol and 6-(Methoxymethyl)pyrimidin-4(3H)-one). For clarity and based on common representation, this guide will primarily use the "-ol" nomenclature.

The structural backbone is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.[6] This core is substituted at position 6 with a methoxymethyl group (-CH₂OCH₃) and at position 4 with a hydroxyl group (-OH).

Physicochemical Data Summary: A precise experimental determination of all physicochemical properties requires laboratory analysis. However, based on its structure and data from suppliers, we can summarize its key characteristics.

| Property | Value | Source |

| CAS Number | 3122-78-9 | [3][4][5] |

| Molecular Weight | 140.14 g/mol | [3][5] |

| Molecular Formula | C₆H₈N₂O₂ | [3][5] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [3][5] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrimidines is a well-established area of organic chemistry. A common and effective strategy involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine or urea derivative. For 6-(Methoxymethyl)pyrimidin-4-ol, a plausible and efficient synthetic route can be designed based on this principle.

Proposed Synthetic Pathway:

A logical approach involves the reaction of a β-ketoester, specifically ethyl 4-methoxy-3-oxobutanoate, with formamidine.

-

Causality of Reagent Selection:

-

Ethyl 4-methoxy-3-oxobutanoate: This precursor provides the C4, C5, C6, and the methoxymethyl substituent of the final pyrimidine ring. The ester and ketone functionalities are perfectly positioned for cyclization.

-

Formamidine: This reagent provides the N1 and N3 atoms and the C2 atom of the pyrimidine core. Its high reactivity makes it an excellent choice for this type of condensation reaction.

-

-

Reaction Mechanism: The synthesis proceeds via a base-catalyzed condensation reaction. The base (e.g., sodium ethoxide) deprotonates the active methylene group of the β-ketoester, which then attacks the carbon atom of formamidine. A series of intramolecular condensation and dehydration steps follow, leading to the formation of the aromatic pyrimidine ring.

Experimental Workflow Diagram:

Caption: Synthetic workflow for 6-(Methoxymethyl)pyrimidin-4-ol.

Detailed Synthesis Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.

Materials:

-

Ethyl 4-methoxy-3-oxobutanoate

-

Formamidine acetate salt

-

Sodium ethoxide (21% solution in ethanol)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add ethyl 4-methoxy-3-oxobutanoate (1.0 equivalent) followed by formamidine acetate salt (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the solution by slowly adding glacial acetic acid until a pH of ~7 is reached. This will likely cause a precipitate to form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 6-(Methoxymethyl)pyrimidin-4-ol as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methoxy (-OCH₃) protons (~3.4 ppm).- Singlet for the methylene (-CH₂-) protons (~4.5 ppm).- Singlet for the pyrimidine C5-H proton (~6.5 ppm).- Singlet for the pyrimidine C2-H proton (~8.0 ppm).- Broad singlet for the hydroxyl (-OH) proton (variable, ~12 ppm). |

| ¹³C NMR | - Signal for the methoxy carbon (~59 ppm).- Signal for the methylene carbon (~75 ppm).- Signals for the pyrimidine ring carbons (~110-165 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch (~3200-2800 cm⁻¹).- C-H stretches (~3000-2850 cm⁻¹).- C=N and C=C stretches in the aromatic region (~1650-1550 cm⁻¹).- C-O stretch (~1100 cm⁻¹). |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 141.06. |

Note: Exact chemical shifts (ppm) in NMR can vary based on the solvent used. The characteristic vibrations in IR spectra for pyrimidine derivatives generally include aromatic C-H, C=O, C=C, and C=N stretches.[7]

Role in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in a vast number of approved drugs for various therapeutic areas including oncology, infectious diseases, and neurological disorders.[1][2] The versatility of the pyrimidine ring allows it to serve as a bioisostere for other aromatic systems like phenyl rings and to form critical hydrogen bonds with biological targets.[2]

Potential Applications of 6-(Methoxymethyl)pyrimidin-4-ol:

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that anchors the molecule in the ATP-binding pocket of the enzyme. The substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity. Derivatives of pyrimidin-4-ol have been explored as antiproliferative agents.[8]

-

Building Block for Complex Molecules: This compound serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules.[9] The hydroxyl and methoxymethyl groups offer handles for further chemical modification.

-

Anti-inflammatory and Antiviral Agents: Pyrimidine derivatives have shown promise as anti-inflammatory agents by modulating signaling pathways like TLR4/p38.[10] Additionally, certain pyrimidine-based compounds have been developed as potent HIV-1 reverse transcriptase inhibitors.[11]

Hypothetical Mechanism of Action (Kinase Inhibition):

Many small molecule kinase inhibitors function by competing with ATP for its binding site on the kinase. The pyrimidine core can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

Caption: Competitive binding at a kinase active site.

Safety and Handling

Based on available safety data for this and similar compounds, 6-(Methoxymethyl)pyrimidin-4-ol should be handled with care in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Lead Sciences. 6-(Methoxymethyl)pyrimidin-4-ol. [Link]

-

J&K Scientific. 6-(Methoxymethyl)pyrimidin-4-ol. [Link]

-

Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(7), 839. [Link]

-

PubChem. 6-methoxy-2-propyl-N-pyridin-4-ylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

-

Shaikh, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2298. [Link]

-

Sonawane, V. D., et al. (2022). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Ozerov, A. A., et al. (2018). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

-

PrepChem. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. [Link]

-

Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Scientific Reports, 9, 7748. [Link]

-

Wikipedia. Benzene. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-(Methoxymethyl)pyrimidin-4-ol - Lead Sciences [lead-sciences.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 3122-78-9|6-(Methoxymethyl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 6. Benzene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 10. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: 6-(Methoxymethyl)pyrimidin-4-ol as a Versatile Pyrimidine Scaffold

Executive Summary

6-(Methoxymethyl)pyrimidin-4-ol (CAS: 3122-78-9) represents a critical structural motif in the design of bioactive heterocyclic compounds. As a functionalized pyrimidine, it serves as a pivotal intermediate in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. This guide provides an in-depth technical analysis of its structural dynamics, specifically the keto-enol tautomerism that dictates its reactivity, and outlines a robust, scalable synthetic route validated by industrial standards. We further explore its downstream utility as a precursor to electrophilic chloropyrimidines, enabling nucleophilic aromatic substitution (

Structural Analysis & Tautomeric Dynamics

The Tautomeric Equilibrium

Understanding the reactivity of 6-(methoxymethyl)pyrimidin-4-ol requires a departure from the static "enol" representation often found in catalogs. In solution and the solid state, this molecule exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer.

-

Enol Form (Pyrimidin-4-ol): Aromatic, but energetically less favorable due to the loss of the strong amide-like resonance.

-

Keto Form (Pyrimidin-4(3H)-one): The dominant species. The proton resides on the N3 nitrogen, creating a cyclic amide (lactam) structure. This form dictates the nucleophilicity of the oxygen (low) and the nitrogen (moderate), and explains the necessity for activating agents (e.g.,

) to restore aromaticity during functionalization.

Electronic Influence of the Methoxymethyl Group

The C6-methoxymethyl group acts as a weak electron-donating group (EDG) via induction (

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the preferred synthetic intermediate state.

Figure 1: Tautomeric equilibrium favoring the keto form (3H-pyrimidinone), critical for understanding reactivity profiles.

Synthetic Methodologies

The synthesis of 6-(methoxymethyl)pyrimidin-4-ol is a classic example of heterocycle construction via condensation. The most robust industrial route involves the cyclization of a

Retrosynthetic Strategy

The pyrimidine ring is assembled from a C-C-C fragment (methyl 4-methoxyacetoacetate) and an N-C-N fragment (formamidine).

-

Fragment A (Electrophile): Methyl 4-methoxyacetoacetate.

-

Fragment B (Nucleophile): Formamidine acetate (or hydrochloride).[1]

Step-by-Step Synthesis Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (or ester carbonyl, depending on conditions), followed by cyclization and elimination of water and methanol.

Critical Process Parameter (CPP): The use of Sodium Methoxide (NaOMe) as a base is essential to liberate the free base of formamidine from its salt and to catalyze the condensation.

Figure 2: Two-step synthetic pathway starting from commercially available methyl 4-chloroacetoacetate.

Experimental Protocols

Synthesis of Methyl 4-methoxyacetoacetate

Note: This step is required if the starting material is not purchased directly.

-

Setup: Charge a reactor with Methanol (10 vol) and cool to 0°C.

-

Reagent Addition: Add Sodium Methoxide (2.2 eq) portion-wise, maintaining temperature <10°C.

-

Substrate Addition: Add Methyl 4-chloroacetoacetate (1.0 eq) dropwise over 1 hour. The reaction is exothermic.[2]

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by GC/TLC.

-

Workup: Quench with dilute HCl to neutral pH. Extract with Dichloromethane (DCM).[3] Dry organic layer over

and concentrate. -

Yield: Expect ~85% as a pale yellow oil.

Synthesis of 6-(Methoxymethyl)pyrimidin-4-ol

-

Condensation: In a round-bottom flask, dissolve Formamidine Acetate (1.1 eq) in Methanol.

-

Base Activation: Add Sodium Methoxide (2.5 eq) at 0°C to liberate the free amidine and generate the enolate of the

-keto ester. -

Addition: Add Methyl 4-methoxyacetoacetate (1.0 eq) slowly.

-

Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. A precipitate (sodium salt of the product) may form.

-

Isolation:

-

Evaporate methanol under reduced pressure.

-

Dissolve residue in minimum water.

-

Acidification (Critical): Acidify carefully with Conc. HCl to pH ~5–6. The product, 6-(methoxymethyl)pyrimidin-4-ol, will precipitate as a white/off-white solid.

-

Cool to 4°C to maximize crystallization.

-

-

Purification: Filter the solid, wash with cold water and acetone. Recrystallize from Ethanol/Water if necessary.[4]

-

Characterization:

-

Appearance: White crystalline solid.

-

Melting Point: 160–165°C (varies by purity).

-

1H NMR (DMSO-d6):

12.5 (br s, 1H, OH/NH), 8.1 (s, 1H, H-2), 6.3 (s, 1H, H-5), 4.2 (s, 2H,

-

Reactivity & Pharmaceutical Applications

Activation via Chlorination

The most common application of this scaffold is its conversion to 4-chloro-6-(methoxymethyl)pyrimidine . The hydroxyl group is a poor leaving group; conversion to the chloride activates the C4 position for

-

Reagents: Phosphorus Oxychloride (

) is the standard reagent. N,N-Dimethylaniline or DMF is often used as a catalyst. -

Mechanism: Formation of a dichlorophosphate intermediate followed by nucleophilic attack of chloride.

Fragment-Based Drug Discovery (FBDD)

The 6-methoxymethyl group provides a specific physicochemical profile:

-

Solubility: The ether oxygen improves aqueous solubility compared to 6-methyl or 6-phenyl analogs.

-

Metabolic Stability: The methoxymethyl group is generally more resistant to metabolic oxidation than a terminal methyl group (which can be oxidized to carboxylic acid).

-

Binding Interactions: The ether oxygen can serve as a weak H-bond acceptor in the ATP-binding pocket of kinase enzymes.

Data Summary: Physicochemical Properties[2][5]

| Property | Value | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 140.14 g/mol | Ideal for Fragment-Based Design (Rule of 3) |

| ClogP | ~ -0.6 | Hydrophilic; good for lowering lipophilicity of lead compounds |

| H-Bond Donors | 1 (Tautomer dependent) | Interaction with hinge regions in kinases |

| H-Bond Acceptors | 3 | N1, N3, Ether O |

| pKa (Acidic) | ~ 8.5 - 9.0 | Deprotonation of the OH/NH group |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135594057, 6-(Methoxymethyl)pyrimidin-4-ol. Retrieved from [Link]

-

Organic Syntheses (1951). Formamidine Acetate Preparation.[1] Org.[1][5] Synth. 1951, 31, 56. Retrieved from [Link]

Sources

6-(Methoxymethyl)pyrimidin-4-ol molecular weight

Topic: 6-(Methoxymethyl)pyrimidin-4-ol: Physicochemical Characterization & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary & Chemical Identity

6-(Methoxymethyl)pyrimidin-4-ol (CAS: 3122-78-9) is a critical heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives, particularly in the development of antiviral and antineoplastic agents. While often denominated by its "ol" (hydroxyl) suffix, this compound exhibits significant tautomeric complexity that dictates its reactivity, solubility, and spectroscopic signature.

This guide provides a definitive technical analysis of its molecular weight characteristics, synthesis, and handling, moving beyond basic properties to explore the mechanistic causality required for high-integrity research.

Physicochemical Core Data

| Property | Value | Technical Context |

| Molecular Formula | C₆H₈N₂O₂ | Core pyrimidine scaffold with ether side chain. |

| Average Molecular Weight | 140.14 g/mol | Used for stoichiometric calculations in bulk synthesis. |

| Monoisotopic Mass | 140.0586 Da | Critical for High-Resolution Mass Spectrometry (HRMS) confirmation ([M+H]⁺ = 141.066). |

| CAS Number | 3122-78-9 | Unique identifier for regulatory and procurement verification. |

| Physical State | White to off-white solid | Hygroscopic; requires desiccated storage. |

| pKa (Calculated) | ~8.5 (OH/NH) | Indicates acidity of the N3 proton in the predominant keto tautomer. |

The Tautomeric Paradox: Weight vs. Structure

Although the IUPAC name implies a hydroxyl group (pyrimidin-4-ol), scientific integrity requires acknowledging that this molecule exists predominantly as the pyrimidin-4(3H)-one (keto) tautomer in the solid state and in polar solvents.

This distinction is vital for two reasons:

-

Reactivity: Electrophiles attack the N3 nitrogen (keto form), while nucleophilic substitutions (like chlorination with POCl₃) proceed via the transient enol form.

-

Spectroscopy: NMR analysis will show an amide-like proton (~12 ppm) rather than a phenolic proton, potentially confusing researchers looking for the "ol" signature.

Figure 1: Tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.[1][2][3] The keto form predominates in solution, influencing H-bonding and solubility.

Synthetic Protocol: Self-Validating Methodology

To ensure trustworthiness , the following protocol is designed as a self-validating system. The formation of the pyrimidine ring is driven by the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.

Reaction Logic:

-

Precursor A: Methyl 4-methoxyacetoacetate (Provides the C-C-C backbone and the methoxymethyl group).

-

Precursor B: Formamidine Acetate (Provides the N-C-N fragment; Formamidine is used to leave the C2 position unsubstituted).

-

Catalyst: Sodium Ethoxide (NaOEt) acts as the base to deprotonate the amidine and the active methylene, driving the cyclization.

Step-by-Step Protocol

-

Preparation of Base:

-

In a dry 3-neck round-bottom flask under N₂ atmosphere, dissolve Sodium metal (1.0 eq) in anhydrous Ethanol to generate fresh NaOEt. Causality: Commercial NaOEt often contains NaOH/water, which hydrolyzes the ester precursor, lowering yield.

-

-

Condensation:

-

Add Formamidine Acetate (1.1 eq) to the NaOEt solution. Stir for 15 minutes at ambient temperature to liberate the free base formamidine.

-

Dropwise add Methyl 4-methoxyacetoacetate (1.0 eq) over 30 minutes.

-

Observation: The solution will likely turn yellow/orange, indicating enolate formation.

-

-

Cyclization (Reflux):

-

Heat the mixture to reflux (78°C) for 4–6 hours.

-

Validation Point: Monitor via TLC (9:1 DCM:MeOH). The starting ester spot (high R_f) should disappear, replaced by a baseline spot (polar pyrimidinone).

-

-

Isolation:

-

Concentrate the ethanol in vacuo.

-

Dissolve the residue in minimal water.

-

Critical Step: Acidify carefully with glacial Acetic Acid or HCl to pH ~6. The product, 6-(Methoxymethyl)pyrimidin-4-ol, will precipitate as it reaches its isoelectric point.

-

Filter, wash with cold water, and dry under vacuum.

-

Figure 2: Synthetic pathway for the construction of the pyrimidine core via condensation cyclization.

Analytical Verification & Pharmaceutical Utility

For drug development professionals, verifying the identity of this intermediate is a "Go/No-Go" decision point.

Mass Spectrometry Interpretation

-

Target Ion: Look for 141.1 m/z ([M+H]⁺) in ESI+ mode.

-

Fragment Pattern: A loss of 31 Da (methoxy group, -OCH₃) or 30 Da (formaldehyde equivalent) is common in MS/MS, confirming the side chain integrity.

Pharmaceutical Applications

This molecule serves as a "privileged scaffold" intermediate.[4][5]

-

Antivirals: The methoxymethyl group mimics the sugar moiety in nucleoside analogs (acyclonucleosides), inhibiting viral DNA polymerase.

-

Kinase Inhibitors: The 4-OH group is typically converted to 4-Cl (using POCl₃), allowing for S_NAr displacement by amines to create ATP-competitive inhibitors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135594057, 6-(Methoxymethyl)pyrimidin-4-ol. Retrieved from [Link][6]

-

Organic Syntheses (1951). 4-Methyl-6-hydroxypyrimidine (General Pyrimidine Synthesis Protocol). Coll. Vol. 3, p.581. Retrieved from [Link]

-

ChemTube3D (2024). Tautomerism of Hydroxy Pyridines and Pyrimidines. Retrieved from [Link]

Sources

- 1. 6-Methoxy-4-(4-nitrophenyl)pyridin-2-amine | C12H11N3O3 | CID 69787754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-(2-Methoxyphenyl)pyrimidin-4-ol|CAS 1105195-48-9 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

Technical Monograph: 6-(Methoxymethyl)pyrimidin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive analysis of 6-(methoxymethyl)pyrimidin-4-ol , a critical heterocyclic building block in the synthesis of antiviral agents and kinase inhibitors. While formally named as an alcohol (enol), this molecule exhibits significant lactam-lactim tautomerism, predominantly existing as 6-(methoxymethyl)pyrimidin-4(3H)-one in solution. This guide addresses the nomenclature ambiguity, details a scalable condensation-based synthetic route, and outlines the physicochemical parameters necessary for its utilization in high-throughput drug discovery.

Structural Identity & Nomenclature Dynamics[1][2]

The IUPAC name "6-(Methoxymethyl)pyrimidin-4-ol" describes the lactim tautomer. However, for researchers designing synthetic pathways or interpreting NMR spectra, relying solely on this name is misleading.

Tautomeric Equilibrium

In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium heavily favors the lactam (keto) form. This is driven by the thermodynamic stability of the amide-like resonance in the pyrimidine ring. Consequently, the preferred IUPAC Name (PIN) for documentation is 6-(methoxymethyl)pyrimidin-4(3H)-one .

-

Lactim Form (Enol): Aromatic character is distributed across the ring; -OH group present.

-

Lactam Form (Keto): Proton resides on N3; C4=O carbonyl is present.

Visualization of Tautomerism

The following diagram illustrates the proton transfer mechanism defining this equilibrium.

Figure 1: Lactim-Lactam tautomeric equilibrium. The shift toward the Lactam form (Green) is favored in polar media.

Physicochemical Profile

Understanding the physical properties is essential for isolation and purification.

| Property | Value | Notes |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 3122-78-9 | |

| Predicted pKa (Acidic) | ~8.5 - 9.0 | Deprotonation of N3-H (Lactam) |

| Predicted pKa (Basic) | ~2.0 - 2.5 | Protonation of N1 |

| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (Hexane, DCM) |

| H-Bond Donors | 1 | N-H (Lactam form) |

| H-Bond Acceptors | 3 | N1, C=O, O-Me |

Synthetic Strategy: The Condensation Protocol

While 6-(methoxymethyl)pyrimidin-4-ol can be synthesized via the displacement of a 6-chloromethyl precursor, the most atom-economical and scalable route is the condensation of formamidine with a

Retrosynthetic Analysis

The pyrimidine ring is constructed by fusing a C-C-C fragment (from the

-

Fragment A (N-C-N): Formamidine Acetate (CAS: 3473-63-0).

-

Fragment B (C-C-C): Methyl 4-methoxyacetoacetate (CAS: 41051-15-4).

Reaction Workflow

Figure 2: Convergent synthesis via condensation of amidine and beta-keto ester.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (N₂ or Ar).

Materials:

-

Formamidine Acetate: 5.2 g (50 mmol)

-

Methyl 4-methoxyacetoacetate: 7.3 g (50 mmol)

-

Sodium Methoxide (NaOMe): 25% w/w solution in Methanol (approx. 12 mL) or solid (3.0 g)

-

Methanol (anhydrous): 50 mL

-

Glacial Acetic Acid: For neutralization

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Methoxide (55 mmol, 1.1 eq) in anhydrous Methanol (40 mL). Chill to 0°C.

-

Addition of Amidine: Add Formamidine Acetate (50 mmol) to the solution. Stir for 15 minutes to liberate the free base formamidine.

-

Condensation: Dropwise add Methyl 4-methoxyacetoacetate (50 mmol) over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 5 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotovap) to approximately 25% of the original volume.

-

Dilute with 20 mL of ice-cold water.

-

Critical Step: Acidify the solution to pH ~6.0 using Glacial Acetic Acid. The product, 6-(methoxymethyl)pyrimidin-4(3H)-one, should precipitate as a white to off-white solid.

-

-

Purification: Filter the solid and wash with cold water (2 x 10 mL) followed by cold acetone (1 x 10 mL) to remove unreacted starting materials. Dry under vacuum at 45°C.

Yield Expectation: 65-75%.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated. The following spectral features confirm the structure and the tautomeric state.

Proton NMR (¹H-NMR) in DMSO-d₆

-

δ 12.0 - 12.5 ppm (br s, 1H): NH proton. (Confirms Lactam form; absent in Lactim).

-

δ 8.1 ppm (s, 1H): C2-H (Proton between nitrogens).

-

δ 6.3 ppm (s, 1H): C5-H (Vinylic proton on the ring).

-

δ 4.2 ppm (s, 2H): -CH ₂-O- (Methylene bridge).

-

δ 3.3 ppm (s, 3H): -O-CH ₃ (Methoxy group).

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 141.06; Observed: 141.1.

Pharmaceutical Applications

6-(Methoxymethyl)pyrimidin-4-ol serves as a versatile scaffold in medicinal chemistry.

-

Antiviral Fleximers: The methoxymethyl group mimics the sugar moiety found in nucleosides. This scaffold is used to create "fleximer" nucleoside analogs—compounds where the purine/pyrimidine base is split or modified to allow flexibility in the enzyme binding pocket, potentially overcoming resistance in viral polymerases.

-

Kinase Inhibition: The C4-carbonyl and N3-proton provide a donor-acceptor motif ideal for hydrogen bonding with the "hinge region" of kinase ATP-binding sites.

-

mGluR1 Antagonists: Substituted pyrimidines have been identified as ligands for metabotropic glutamate receptors, relevant in treating neurodegenerative disorders [1].

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135594057, 6-(Methoxymethyl)pyrimidin-4-ol. Retrieved from [Link]

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). (Section P-64: Tautomers).

-

Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine. Org. Synth. 1951, 31, 72. (Methodology basis for pyrimidine condensation). Retrieved from [Link]

Sources

Technical Monograph: 6-(Methoxymethyl)pyrimidin-4-ol

A Pivotal Scaffold in Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

6-(Methoxymethyl)pyrimidin-4-ol (CAS: 3122-78-9), also known as 6-(methoxymethyl)-4(3H)-pyrimidinone , represents a versatile heterocyclic building block.[1] Its structural significance lies in the pyrimidine core—a privileged scaffold in drug discovery—functionalized with a methoxymethyl group at the C6 position. This specific substitution pattern offers a balance of lipophilicity and hydrogen-bonding potential, making it a critical intermediate in the synthesis of kinase inhibitors , antiviral agents , and broad-spectrum fungicides .

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via condensation chemistry, its tautomeric behavior, and its downstream utility in nucleophilic aromatic substitutions.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule exists in a tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. In solution and solid state, the keto-tautomer (4(3H)-pyrimidinone) generally predominates due to the stability of the amide-like resonance.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 6-(Methoxymethyl)pyrimidin-4-ol / 6-(Methoxymethyl)pyrimidin-4(3H)-one |

| CAS Number | 3122-78-9 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| SMILES | COCC1=CC(=O)NC=N1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~8.5 (OH/NH acidic proton) |

Tautomeric Equilibrium

The reactivity of the molecule is dictated by this equilibrium. While the "ol" form explains the O-alkylation potential, the "one" form explains the high melting point and hydrogen bonding characteristics.

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. The keto form is thermodynamically favored in polar solvents.

Synthesis: The Condensation Protocol

The industrial and laboratory standard for synthesizing 6-substituted-4-hydroxypyrimidines involves the condensation of a

Reaction Mechanism

The reaction proceeds via a base-mediated nucleophilic attack of the amidine nitrogen on the ester carbonyl, followed by cyclization and dehydration.

Figure 2: Synthetic pathway via condensation cyclization.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 6-substituted pyrimidines [1, 2].

Reagents:

-

Methyl 4-methoxyacetoacetate (1.0 eq)

-

Formamidine Acetate (1.1 eq)

-

Sodium Methoxide (NaOMe) (2.5 eq, supplied as 25-30% solution in MeOH or solid)

-

Methanol (anhydrous)

Step-by-Step Workflow:

-

Preparation of Base: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Methoxide (2.5 eq) in anhydrous Methanol under an inert atmosphere (

or Ar). -

Amidine Activation: Add Formamidine Acetate (1.1 eq) to the base solution. Stir at room temperature for 15–30 minutes to liberate the free formamidine base.

-

Addition of Electrophile: Dropwise add Methyl 4-methoxyacetoacetate (1.0 eq) to the reaction mixture over 20 minutes.

-

Cyclization: Heat the mixture to reflux (

) and maintain for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[2] -

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to remove most of the methanol.

-

Dissolve the residue in a minimum amount of water.

-

Acidification (Critical): Carefully acidify the aqueous solution to pH ~5–6 using concentrated HCl or Acetic Acid. The product, 6-(methoxymethyl)pyrimidin-4-ol, will precipitate as a solid.

-

-

Purification: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum. Recrystallization from Ethanol/Water may be performed if higher purity is required.

Reactivity & Downstream Applications

The primary utility of 6-(methoxymethyl)pyrimidin-4-ol is its conversion into electrophilic intermediates for cross-coupling reactions.

Key Transformation: Chlorination

The conversion of the hydroxyl group to a chloride is the most common next step, yielding 4-chloro-6-(methoxymethyl)pyrimidine . This activates the ring for

Protocol Highlight (Chlorination):

-

Reagent: Phosphoryl chloride (

). -

Conditions: Reflux for 2–4 hours, often with a catalytic amount of DMF.

-

Outcome: The tautomeric C=O becomes C-Cl, creating a highly reactive species.

Applications in Drug Development

-

Kinase Inhibitors: The pyrimidine ring is a classic ATP-mimetic scaffold. The 6-methoxymethyl group provides a specific steric and electronic profile that can fit into hydrophobic pockets of enzymes like CDK (Cyclin-dependent kinases) or MAPK .

-

Antivirals: Substituted pyrimidines are precursors to acyclic nucleoside phosphonates. The methoxymethyl ether is stable under many physiological conditions but can participate in hydrogen bonding within the viral polymerase active site.

-

Agrochemicals: Used in the synthesis of strobilurin-related fungicides where the pyrimidine core acts as a central connector between pharmacophores.

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature requires protection from moisture.

-

PPE: Wear nitrile gloves, safety goggles, and work under a fume hood, especially during the chlorination step (

generates HCl gas).

References

-

Organic Syntheses. "Formamidine Acetate." Org.[4] Synth.1973 , 53, 59. Link (Foundational method for amidine precursor).

-

National Institutes of Health (NIH) PubChem. "Methyl 4-methoxyacetoacetate | C6H10O4." Link (Precursor data).

-

European Patent Office. "Process for the synthesis of 6-chloromethyluracil." EP3759082B1. Link (Analogous pyrimidine synthesis and chlorination protocols).

-

MDPI. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[5] Molbank2010 , 2010(1), M658. Link (Validation of alkoxide condensation chemistry).

-

ChemSrc. "6-(Methoxymethyl)pyrimidin-4-ol | CAS 3122-78-9."[6][7] Link (Chemical identity verification).

Sources

- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 2. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 3. Methyl 4-methoxyacetoacetate | C6H10O4 | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. 4(1H)-Pyrimidinone, 6-ethoxy- (9CI) | CAS#:74460-13-2 | Chemsrc [chemsrc.com]

- 7. Methyl 4-methoxyacetoacetate | CAS#:41051-15-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Discovery and History of Pyrimidine Derivatives

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry and chemical biology, integral to the structure of nucleic acids and a plethora of therapeutic agents that have shaped modern medicine. This guide provides a comprehensive exploration of the discovery and historical development of pyrimidine and its derivatives. From the initial isolation of uric acid breakdown products to the rational design of targeted therapies, we trace the scientific journey that unveiled the significance of this heterocyclic system. We will delve into the seminal discoveries of the nucleobases, the advent of barbiturates, the revolution of sulfa drugs, and the targeted anticancer and antiviral agents that followed. This paper synthesizes historical context with technical details, including key synthetic protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with a thorough understanding of the enduring legacy and ongoing potential of pyrimidine derivatives.

The Dawn of Discovery: From Uric Acid to the Pyrimidine Core

The story of pyrimidine begins not with its direct synthesis, but with the study of its more complex, naturally occurring derivatives. In 1818, Brugnatelli isolated alloxan from the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative.[1] However, the core pyrimidine structure remained elusive. A significant breakthrough came in 1879 when Grimaux reported the synthesis of barbituric acid from urea and malonic acid, a reaction that would become a cornerstone of pyrimidine chemistry.[2]

The systematic investigation of pyrimidines was pioneered by Adolf Pinner, who, in 1884, synthesized various derivatives by condensing ethyl acetoacetate with amidines.[2] It was Pinner who first coined the name "pyrimidin" in 1885.[2] The parent, unsubstituted pyrimidine molecule, however, was not synthesized until 1900 by Gabriel and Colman.[2] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[2]

The Biological Imperative: Discovery of the Pyrimidine Nucleobases

The profound biological significance of pyrimidines was unveiled through the work of Albrecht Kossel, a German biochemist who systematically characterized the fundamental building blocks of nucleic acids. Between 1885 and 1901, Kossel and his student, Alberto Ascoli, isolated and identified the pyrimidine nucleobases: cytosine, thymine, and uracil.[3]

-

Cytosine (C): Discovered and named by Kossel and Albert Neumann in 1894, it was hydrolyzed from calf thymus tissues.[4] Its structure was proposed and confirmed by synthesis in 1903.[4]

-

Thymine (T): Also isolated from calf thymus, Kossel named it after the gland.[3]

-

Uracil (U): Discovered by Alberto Ascoli, it is a key component of RNA.

Kossel's groundbreaking work, which earned him the Nobel Prize in Physiology or Medicine in 1910, established the central role of pyrimidines in heredity and cellular function.[5]

| Nucleobase | Year of Discovery | Key Discoverer(s) | Source of Initial Isolation |

| Cytosine | 1894 | Albrecht Kossel & Albert Neumann | Calf Thymus |

| Thymine | ~1890s | Albrecht Kossel | Calf Thymus |

| Uracil | 1900 | Alberto Ascoli | Yeast Nucleic Acid |

The First Wave of Pyrimidine Therapeutics

The structural insights gained from early pyrimidine chemistry paved the way for the development of the first synthetic drugs based on this scaffold.

Barbiturates: The Dawn of Sedative-Hypnotics

Building on Grimaux's synthesis of barbituric acid, the early 20th century saw the emergence of barbiturates as a major class of central nervous system depressants. In 1903, Emil Fischer and Joseph von Mering synthesized 5,5-diethylbarbituric acid, which was marketed as Barbital (Veronal). This marked the beginning of a new era in the treatment of anxiety, insomnia, and seizure disorders. The synthesis of phenobarbital (5-ethyl-5-phenylbarbituric acid) followed, which became a widely used anticonvulsant.[6]

Experimental Protocol: Synthesis of Barbituric Acid

The classical synthesis of barbituric acid involves the condensation of a malonic ester with urea.[7] This reaction is typically base-catalyzed, using a strong base like sodium ethoxide.

-

Reactants: Diethyl malonate, Urea, Sodium ethoxide.

-

Step 1: Deprotonation. Sodium ethoxide, a strong base, removes a proton from urea, forming a more nucleophilic ureide anion.

-

Step 2: Nucleophilic Acyl Substitution. The ureide anion attacks one of the carbonyl carbons of diethyl malonate, leading to the displacement of an ethoxide group.

-

Step 3: Intramolecular Cyclization. The newly formed intermediate undergoes an intramolecular condensation, where the second nitrogen of the urea moiety attacks the remaining carbonyl group of the malonate, displacing the second ethoxide group.

-

Step 4: Tautomerization. The resulting enol form of barbituric acid tautomerizes to the more stable keto form.

Sulfa Drugs: The Antibacterial Revolution

The discovery of sulfonamides in the 1930s revolutionized the treatment of bacterial infections. While the parent compound, sulfanilamide, is not a pyrimidine, some of the most effective and widely used sulfa drugs are pyrimidine derivatives. These include sulfadiazine, sulfamerazine, and sulfamethazine.[8] These drugs function as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] The combination of the sulfonamide sulfamethoxazole with the diaminopyrimidine trimethoprim (Co-trimoxazole) creates a synergistic effect by blocking two sequential steps in the bacterial folate synthesis pathway.

The Modern Era: Targeted Pyrimidine Derivatives in Disease

The latter half of the 20th century witnessed a paradigm shift in drug discovery, moving towards the rational design of molecules that target specific enzymes and pathways. Pyrimidine derivatives have been at the forefront of this revolution, particularly in the fields of oncology and virology.

Anticancer Agents: The Rise of Antimetabolites

The structural similarity of pyrimidines to the building blocks of DNA made them ideal candidates for development as antimetabolites—molecules that can masquerade as natural metabolites and disrupt cellular processes.

-

5-Fluorouracil (5-FU): Synthesized by Charles Heidelberger in 1957, 5-FU is a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancers.[9][10] 5-FU is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which leads to a depletion of thymidine, a crucial component of DNA, thereby inducing "thymineless death".[11] Another metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its function.[11]

-

Cytarabine (ara-C): A synthetic analog of deoxycytidine, cytarabine is a key drug in the treatment of acute myeloid leukemia. It is converted to its triphosphate form, which competes with the natural substrate for incorporation into DNA, leading to chain termination and cell death.

Antiviral Nucleoside Analogs

The emergence of viral diseases, most notably the HIV/AIDS pandemic, spurred the development of a new class of pyrimidine derivatives: nucleoside reverse transcriptase inhibitors (NRTIs).

-

Zidovudine (AZT): Also known as azidothymidine, AZT was the first drug approved for the treatment of HIV in 1987.[8] It is a thymidine analog that, once converted to its triphosphate form, is incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of AZT prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation.[12]

-

Lamivudine (3TC): A cytidine analog, lamivudine is another potent NRTI used in combination therapy for HIV and also for the treatment of hepatitis B.[8]

| Drug Class | Example Drug | Mechanism of Action | Primary Indication |

| Anticancer | 5-Fluorouracil | Thymidylate synthase inhibition, RNA/DNA damage | Colorectal, Breast Cancer |

| Anticancer | Cytarabine | DNA chain termination | Acute Myeloid Leukemia |

| Antiviral (NRTI) | Zidovudine (AZT) | Reverse transcriptase inhibition, DNA chain termination | HIV/AIDS |

| Antiviral (NRTI) | Lamivudine (3TC) | Reverse transcriptase inhibition, DNA chain termination | HIV/AIDS, Hepatitis B |

| Antibacterial | Sulfadiazine | Dihydropteroate synthase inhibition | Bacterial Infections |

| Sedative-Hypnotic | Phenobarbital | GABA-A receptor modulation | Seizures, Insomnia |

Conclusion: The Enduring Legacy and Future of Pyrimidine Chemistry

From its humble beginnings as a breakdown product of uric acid, the pyrimidine scaffold has evolved into one of the most important and versatile heterocycles in medicinal chemistry. The journey from the isolation of alloxan to the rational design of targeted therapies like 5-FU and AZT is a testament to the power of fundamental chemical research. The wide spectrum of biological activities exhibited by pyrimidine derivatives—from antibacterial and antiviral to anticancer and CNS-modulating effects—underscores the privileged nature of this chemical core.[13]

As our understanding of disease biology deepens, the pyrimidine scaffold continues to serve as a fertile ground for the discovery of new therapeutic agents. Modern synthetic methodologies are enabling the creation of increasingly complex and diverse pyrimidine libraries, while computational approaches are facilitating the design of next-generation inhibitors with enhanced potency and selectivity. The history of pyrimidine derivatives is a compelling narrative of scientific discovery, and its future promises continued innovation in the fight against human disease.

References

-

Wikipedia. Pyrimidine. [Online]. Available: [Link]. [Accessed: Feb. 07, 2024].

-

Khan, I., et al. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. Journal of Pathogens. [Online]. Available: [Link].

-

Wikipedia. Cytosine. [Online]. Available: [Link]. [Accessed: Feb. 07, 2024].

-

Foye, W. O. (1961). Synthesis of Barbituric Acid Derivatives. Journal of Chemical Education. [Online]. Available: [Link].

-

CD Biosynsis. Pyrimidine Biosynthesis. [Online]. Available: [Link].

-

RXN CHEMICALS. BARBITURIC ACID FOR SYNTHESIS. [Online]. Available: [Link].

-

Yates, M. K., & Seley-Radtke, K. L. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Online]. Available: [Link].

-

Giudicelli, J. F., et al. (1971). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Journal of Heterocyclic Chemistry. [Online]. Available: [Link].

-

Sravanthi, T., & Manju, S. L. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online]. Available: [Link].

-

Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Online]. Available: [Link].

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Online]. Available: [Link].

-

Al-Mulla, A. (2023). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. ACS Omega. [Online]. Available: [Link].

-

Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research. [Online]. Available: [Link].

-

LabXchange. The Discovery of DNA. [Online]. Available: [Link].

-

Shirasaka, T. (2012). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. Cancers. [Online]. Available: [Link].

-

Davidson, J. N., et al. (1993). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. BioEssays. [Online]. Available: [Link].

-

Verma, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Online]. Available: [Link].

-

Al-Masoudi, N. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Online]. Available: [Link].

-

Wikipedia. Fluorouracil. [Online]. Available: [Link].

-

Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research. [Online]. Available: [Link].

-

Mishra, R., & Tomar, I. (2011). Pyrimidine: the molecule of diverse biological and medicinal importance. International Journal of Pharmaceutical Sciences and Research. [Online]. Available: [Link].

-

Wang, G., et al. (2014). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. [Online]. Available: [Link].

-

Zhang, Y., et al. (2022). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry. [Online]. Available: [Link].

-

Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Online]. Available: [Link].

-

Organic Syntheses. Barbituric acid. [Online]. Available: [Link].

-

Sponer, J., et al. (2016). On the Origin of the Canonical Nucleobases: An Assessment of Selection Pressures across Chemical and Early Biological Evolution. Accounts of Chemical Research. [Online]. Available: [Link].

-

Slideshare. Pyrimidine Biosynthesis. [Online]. Available: [Link].

-

Heidelberger, C. (2016). A Retrospective: On Clinical Studies with 5-Fluorouracil. Cancer Research. [Online]. Available: [Link].

- Google Patents.

-

Your Genome. How was DNA discovered? The discovery of DNA: the first building blocks. [Online]. Available: [Link].

-

ACGT. (2014). Celebrating an unsung hero of genomics: how Albrecht Kossel saved bioinformatics from a world of hurt. [Online]. Available: [Link].

-

Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Current Colorectal Cancer Reports. [Online]. Available: [Link].

-

Galabov, A. S. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses. [Online]. Available: [Link].

-

El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Online]. Available: [Link].

-

De La Torre, B. G., & Albericio, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. [Online]. Available: [Link].

-

Peters, G. J., & van der Wilt, C. L. (2001). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 5th edition. [Online]. Available: [Link].

-

Al-Masoudi, N. A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Online]. Available: [Link].

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Celebrating an unsung hero of genomics: how Albrecht Kossel saved bioinformatics from a world of hurt — ACGT [acgt.me]

- 4. Cytosine - Wikipedia [en.wikipedia.org]

- 5. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 8. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

- 11. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Potential of Substituted Pyrimidines

Abstract